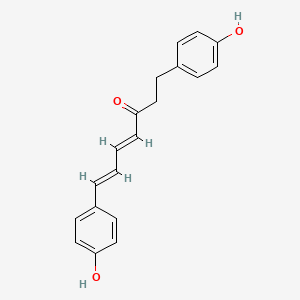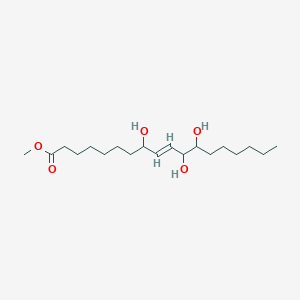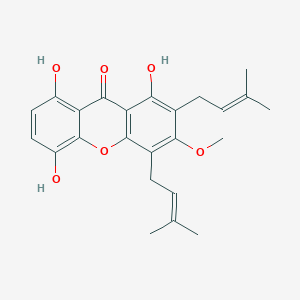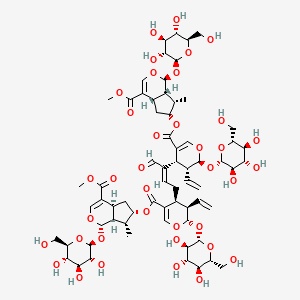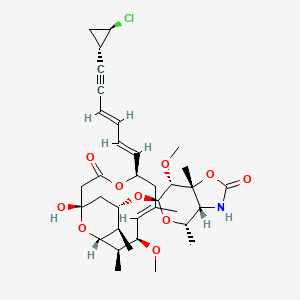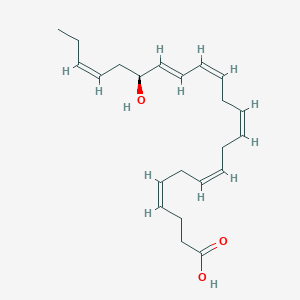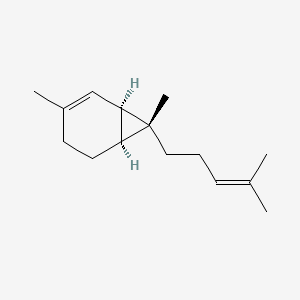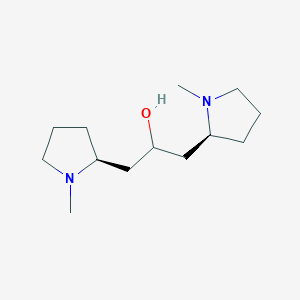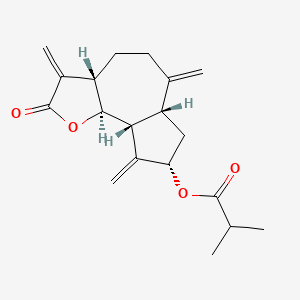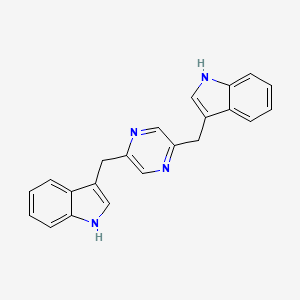![molecular formula C23H31ClO8 B1247866 (3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FR177391 is a 14-membered macrolide isolated from the Serratia liquefaciens and exhibits anti-hyperlipidemic activity. It has a role as a metabolite and an antilipemic drug. It is a macrolide, a hydroxy monocarboxylic acid, a cyclic ether, an acetate ester, a secondary alcohol, an organochlorine compound, an organic heterobicyclic compound and a bridged compound.
Applications De Recherche Scientifique
Stereoselective Synthesis and Applications
Synthesis of Pentols and Derivatives : A study by Gerber and Vogel (2001) explored the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which are precursors for complex molecules including derivatives of the specified compound. This research is significant for the development of new synthetic methods in organic chemistry (Gerber & Vogel, 2001).
Approach to Cytochalasan Synthesis : Bailey, Thomas, Vather, and Wallis (1983) investigated macrolide formation via intramolecular Diels-Alder reactions, which are relevant to the synthesis of complex structures similar to the compound (Bailey et al., 1983).
Chemical Transformations and Derivatives
Reductive Ring Opening Studies : Cossy et al. (1995) conducted research on the reductive oxa ring opening of related compounds. Their work contributes to understanding the chemical transformations that compounds like the specified one can undergo (Cossy et al., 1995).
Dirhodium(II)-Catalyzed C-H Insertion : Yakura, Ueki, Kitamura, Tanaka, Nameki, and Ikeda (1999) explored dirhodium(II)-catalyzed C-H insertion reactions in related compounds, providing insights into novel synthetic approaches that could be applied to the compound (Yakura et al., 1999).
Bioactive Compounds and Biological Applications
Secondary Metabolites from Mangrove Plant : Anjaneyulu and Rao (2000) isolated diterpenoids from the mangrove plant Excoecaria agallocha, which structurally relate to the specified compound. Such studies are crucial for discovering new bioactive molecules (Anjaneyulu & Rao, 2000).
Synthesis of HIV Inhibitors : Rosenquist, Kvarnström, Classon, and Samuelsson (1996) synthesized enantiomerically pure cyclohexenyl and cyclohexyl purines, structurally related to the compound , as potential inhibitors of HIV. This research highlights the pharmaceutical applications of such complex molecules (Rosenquist et al., 1996).
Propriétés
Nom du produit |
(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
|---|---|
Formule moléculaire |
C23H31ClO8 |
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
(E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6-/t17-,18-,19-,20-,23-/m1/s1 |
Clé InChI |
OAWOFENLLWPBEQ-VXLXENEISA-N |
SMILES isomérique |
C/C/1=C/C/C=C(/CC[C@@H]2C[C@H]([C@H](O2)[C@@H](/C=C(\C)/CC(=O)O)O)OC(=O)C[C@H]1OC(=O)C)\Cl |
SMILES canonique |
CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl |
Synonymes |
FR177391 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
